

# Technical Guide: Physicochemical Properties of 2-Fluoro-1-iodo-3-methylbenzene

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## Compound of Interest

Compound Name: 2-Fluoro-1-iodo-3-methylbenzene

Cat. No.: B1343946

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## Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of **2-Fluoro-1-iodo-3-methylbenzene** (IUPAC Name: **2-fluoro-1-iodo-3-methylbenzene**), a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. As a versatile chemical intermediate, its physical and chemical characteristics are critical for its application in multi-step syntheses and for the development of novel molecular entities. This document summarizes its known properties, provides context through isomeric data, outlines standard experimental methodologies, and illustrates a common synthetic pathway.

Compound Identification:

- CAS Number: 916420-21-8[1][2]
- Molecular Formula: C<sub>7</sub>H<sub>6</sub>FI[1]
- Synonyms: 2-Fluoro-3-iodotoluene, 3-iodo-2-fluorotoluene[1]

## Physicochemical Properties

Quantitative experimental data for **2-Fluoro-1-iodo-3-methylbenzene** are not extensively reported in publicly available literature. The following tables summarize the known computed and isomeric data to provide a comparative reference.

**Table 2.1: Core Properties of 2-Fluoro-1-iodo-3-methylbenzene**

| Property          | Value        | Source                 |
|-------------------|--------------|------------------------|
| Molecular Weight  | 236.02 g/mol | PubChem[1]             |
| Monoisotopic Mass | 235.94983 Da | PubChem[1]             |
| Purity (Typical)  | >96%         | Commercial Supplier[2] |

**Table 2.2: Comparative Physicochemical Data of Isomers**

To estimate the physical properties of **2-Fluoro-1-iodo-3-methylbenzene**, data from its structural isomers are presented below. These values suggest the compound is likely a liquid at room temperature with a high boiling point and a density significantly greater than water.

| Property         | 2-Fluoro-1-iodo-4-methylbenzene | 1-Fluoro-3-iodo-2-methylbenzene  | 4-Fluoro-2-iodo-1-methylbenzene  |
|------------------|---------------------------------|----------------------------------|----------------------------------|
| CAS Number       | 452-79-9                        | 443-85-6                         | 13194-67-7                       |
| Appearance       | -                               | Colorless to light yellow liquid | Colorless to light yellow liquid |
| Boiling Point    | 210 °C at 760 mmHg[3]           | 114-116 °C at 8 Torr             | 92-94 °C at 15 mmHg              |
| Density          | 1.788 g/cm <sup>3</sup> [3]     | 1.8 g/cm <sup>3</sup>            | 1.752 g/mL at 25 °C              |
| Refractive Index | 1.580                           | 1.581                            | 1.580 at 20 °C                   |
| Flash Point      | 84 °C[3]                        | 184 °F (84.4 °C)                 | 188 °F (86.7 °C)                 |

## Experimental Protocols

While specific experimental determinations for **2-Fluoro-1-iodo-3-methylbenzene** are not published, the following standard methodologies are employed to determine the key physicochemical properties listed above.

## Determination of Boiling Point

The boiling point is typically determined by distillation at atmospheric pressure (e.g., using a distillation apparatus conforming to ASTM D86 standards) or under reduced pressure for high-boiling substances to prevent decomposition. A sample is heated, and the temperature at which the vapor pressure equals the surrounding atmospheric pressure is recorded as the boiling point.

## Determination of Density

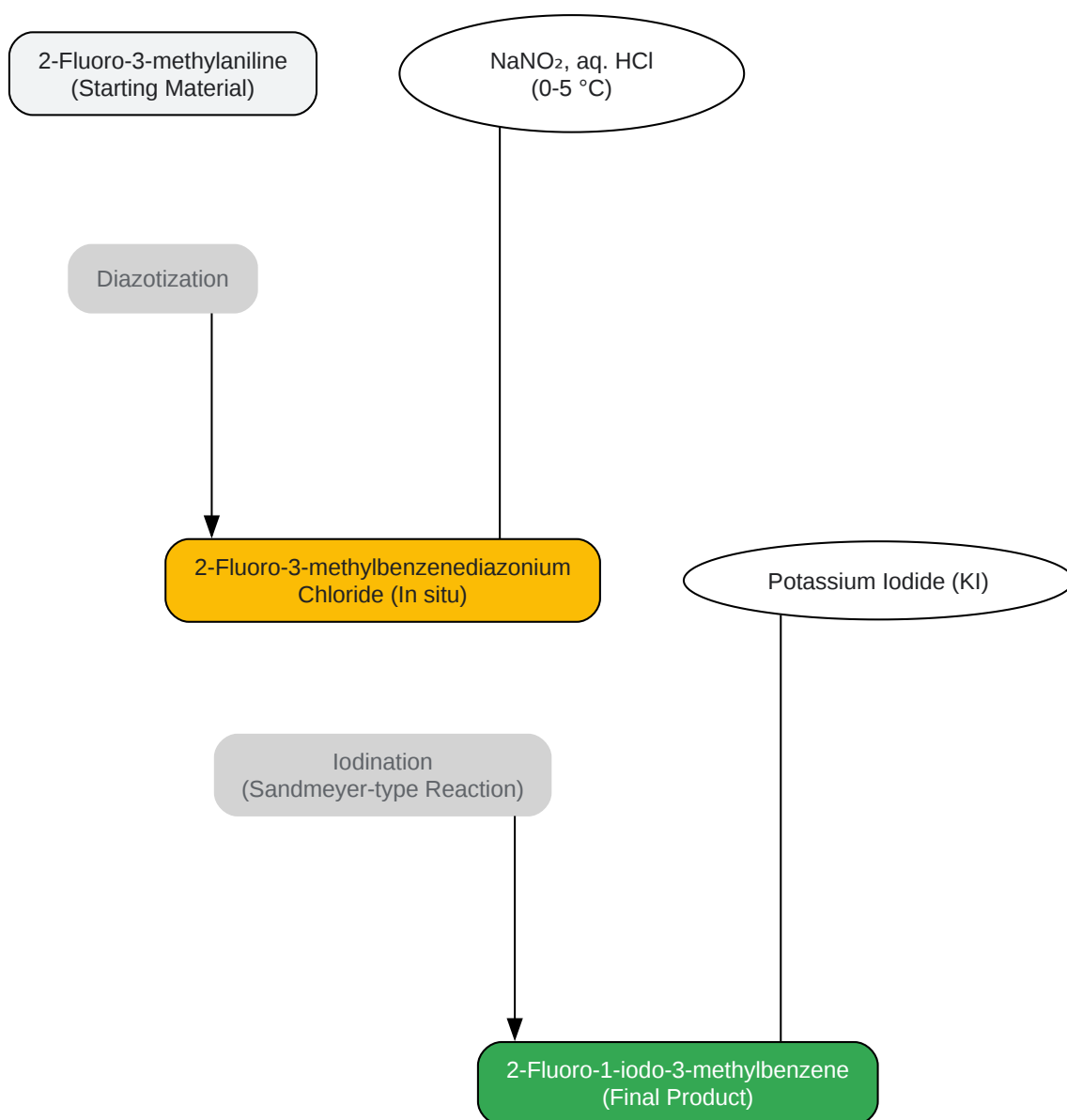
Density is measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature (e.g., 20 °C or 25 °C). For a liquid, this involves weighing the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with a reference substance of known density (like water).

## Determination of Refractive Index

The refractive index, a measure of how light propagates through the substance, is determined using a refractometer (e.g., an Abbé refractometer). A small sample is placed on the prism, and the boundary line between light and dark fields is observed through an eyepiece. The measurement is typically taken at the sodium D-line (589 nm) and at a controlled temperature (e.g., 20 °C).

## Logical Workflow: Synthesis

**2-Fluoro-1-iodo-3-methylbenzene** is a valuable building block in organic synthesis. A common and logical workflow for its preparation involves a Sandmeyer-type reaction, starting from the corresponding aniline derivative. This multi-step process is a fundamental workflow in the synthesis of aryl halides.



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Caption: Synthetic workflow for **2-Fluoro-1-iodo-3-methylbenzene** via diazotization and iodination.

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## References

- 1. 2-Fluoro-1-iodo-3-methylbenzene | C<sub>7</sub>H<sub>6</sub>FI | CID 24820537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2abiotech.net [2abiotech.net]
- 3. 2-fluoro-1-iodo-4-methylbenzene | 452-79-9 [chemnet.com]
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